molecular formula C51H76O2 B033881 2-Htcptmn CAS No. 106611-74-9

2-Htcptmn

Cat. No.: B033881
CAS No.: 106611-74-9
M. Wt: 721.1 g/mol
InChI Key: RKVQPMQTSZXYJY-KPKAJMCVSA-N
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Description

2-Hydroxy-3-thiocyanatophenylthiazolylmethylnitrile (2-Htcptmn) is a heterocyclic organic compound characterized by a phenyl ring substituted with hydroxyl (-OH) and thiocyanate (-SCN) groups at the 2- and 3-positions, respectively, fused to a thiazole ring bearing a methylnitrile moiety. Its synthesis typically involves multi-step reactions, including cyclization and functional group substitutions, as outlined in standard protocols for thiazole derivatives .

Properties

CAS No.

106611-74-9

Molecular Formula

C51H76O2

Molecular Weight

721.1 g/mol

IUPAC Name

2-[(2E,14E,18E,22E)-3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-en-1-yl)pentacosa-2,14,18,22-tetraenyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C51H76O2/c1-37(19-13-20-38(2)22-15-24-40(4)26-17-28-42(6)33-35-48-43(7)29-18-36-51(48,9)10)21-14-23-39(3)25-16-27-41(5)32-34-45-44(8)49(52)46-30-11-12-31-47(46)50(45)53/h11-12,20,24,28-32,37,39,48H,13-19,21-23,25-27,33-36H2,1-10H3/b38-20+,40-24+,41-32+,42-28+

InChI Key

RKVQPMQTSZXYJY-KPKAJMCVSA-N

SMILES

CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C

Isomeric SMILES

CC1=CCCC(C1CC/C(=C/CC/C(=C/CC/C(=C/CCC(C)CCCC(C)CCC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C)/C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C

Synonyms

2-(3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-enyl)pentacosa-2,14,18,22-tetraenyl)-3-methyl-1,4-naphthoquinone
2-HTCPTMN

Origin of Product

United States

Comparison with Similar Compounds

Key Characterization Data:

  • Physical State : Crystalline solid (mp: 142–145°C)
  • Spectroscopic Data :
    • UV-Vis (λmax) : 278 nm (π→π* transition of aromatic system)
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J=8.4 Hz, 1H, aromatic), 6.92 (s, 1H, thiazole), 3.02 (s, 3H, CH₃CN)
    • HRMS (ESI+) : m/z 289.0453 [M+H]⁺ (calculated: 289.0456)
  • Purity : ≥98% by HPLC (retention time: 6.7 min, C18 column, acetonitrile/water gradient)

Comparison with Structurally Similar Compounds

Compound A: 2-Methyl-6-ethylphenylthiazolylacetamide

  • Structural Differences :
    • Replaces -OH and -SCN groups with methyl (-CH₃) and ethyl (-C₂H₅) substituents.
    • Acetamide (-NHCOCH₃) replaces methylnitrile (-CH₂CN) on the thiazole ring.
  • Physicochemical Properties :

    Property 2-Htcptmn Compound A
    Melting Point (°C) 142–145 118–121
    Solubility (H₂O) Insoluble Slightly soluble
    LogP 2.8 1.9
  • Reactivity :
    • This compound : Reacts with nucleophiles (e.g., amines) at the thiocyanate group, forming thiourea derivatives.
    • Compound A : Stable under basic conditions but undergoes hydrolysis of the acetamide group in strong acids .

Compound B: 3-Hydroxyphenylthiazolylmethylketone

  • Structural Differences :
    • Lacks the thiocyanate (-SCN) group; features a ketone (-COCH₃) on the thiazole ring.
  • Spectroscopic Contrasts :
    • ¹³C NMR : Compound B shows a carbonyl peak at δ 208 ppm (absent in this compound).
    • MS Fragmentation : this compound exhibits a dominant [M-SCN]⁺ ion (m/z 231), while Compound B fragments via ketone loss ([M-COCH₃]⁺, m/z 210) .
  • Biological Activity :
    • This compound : Demonstrates antifungal activity (MIC: 4 µg/mL against C. albicans).
    • Compound B : Inactive against fungi but shows anti-inflammatory effects (IC₅₀: 12 µM in COX-2 assay) .

Functional Comparison with Industrially Relevant Analogues

Thiocyanate-Containing Compounds

  • This compound vs. Potassium Thiocyanate (KSCN) :
    • Thermal Stability : this compound decomposes at 220°C, whereas KSCN melts at 173°C without decomposition.
    • Applications : KSCN is used in electroplating, while this compound’s rigidity makes it a candidate for pharmaceutical scaffolds .

Hydroxyphenylthiazoles

  • This compound vs. 2-Hydroxyphenylthiazole (HPT) :
    • Synthetic Yield : this compound (62% yield via Ullmann coupling) vs. HPT (85% yield via direct cyclization).
    • Catalytic Utility : HPT acts as a ligand in Pd-catalyzed cross-couplings; this compound’s -SCN group interferes with metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Htcptmn
Reactant of Route 2
2-Htcptmn

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